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Compound of Interest |

Compound Name: 4-Chloro-2,6-dibromotoluene
CAS No.: 196712-73-9
Cat. No.: B3249725
. J

A Strategic Scaffold for Sterically Controlled Cross-
Coupling

Executive Summary

4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9) represents a specialized class of poly-
halogenated aromatic scaffolds. Unlike simple halo-toluenes, this molecule offers a unique "3-
point" functionalization strategy. The presence of two bromine atoms at the sterically crowded
ortho positions (2,6) relative to the methyl group, combined with a chemically distinct chlorine

atom at the para position (4), creates a platform for sequential, site-selective cross-coupling
reactions.

This guide details the structural rationale, validated synthetic protocols, and chemoselective
reactivity profiles necessary to utilize this compound effectively in high-value synthesis.

Physicochemical Profile & Structural Analysis[1][2][3]

The utility of 4-Chloro-2,6-dibromotoluene lies in its specific substitution pattern. The methyl
group at position 1 acts as a steric anchor, shielding the ortho-bromines, while the para-
chlorine remains electronically distinct.

2.1 Key Properties Table
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Property Value Notes

1,3-dibromo-5-chloro-2-

IUPAC Name Systematic nomenclature
methylbenzene

CAS Number 196712-73-9 Primary identifier

Molecular Formula C7HsBr2Cl

Heavy atom count facilitates

Molecular Weight 284.37 g/mol

crystallography
Predicted LogP ~4.3 Highly lipophilic
Appearance Crystalline Solid Low-melting (est. 40—60°C)

0 ~2.60 (s, 3H, CHs), d ~7.55 Symmetric aromatic signal

1H NMR Signature ] o
(s, 2H, Ar-H) confirms 2,6-substitution

2.2 Structural Dynamics

The ortho-bromine atoms impose a significant "ortho-effect,” locking the methyl group's rotation
and creating a hydrophobic pocket. This steric bulk is critical: it retards non-specific nucleophilic
attacks at the methyl position but requires specialized ligands (e.g., S-Phos, X-Phos) for
palladium-catalyzed coupling at the C-Br sites.

Validated Synthetic Protocol

The synthesis of 4-Chloro-2,6-dibromotoluene is a classic example of directed electrophilic
aromatic substitution. The methyl group is an ortho/para activator, while the chlorine at the 4-
position is an ortho/para deactivator.

» Directing Effects: The methyl group directs incoming electrophiles to positions 2 and 6. The
4-chloro group directs to positions 2 and 6 (meta to itself is deactivated, but ortho to Cl is
more deactivated). Thus, the directing effects reinforce each other at the 2 and 6 positions.

3.1 Experimental Workflow (Bromination)

Reaction:

Step-by-Step Procedure:
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e Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a
gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

e Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and anhydrous dichloromethane
(DCM) or perform neat if temperature control is robust. Add catalytic FeBrs (0.05 eq) or iron
powder.

o Bromine Addition: Cool the mixture to 0-5°C. Add elemental bromine (2.1 eq) dropwise.
Crucial: Maintain low temperature to prevent benzylic bromination (radical pathway).

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
GC-MS for the disappearance of the mono-bromo intermediate.

e Quench: Pour the reaction mixture into ice-water containing sodium bisulfite (NaHSOs) to
guench excess bromine (color change from red/brown to yellow/clear).

o Workup: Extract with DCM. Wash the organic layer with water, saturated NaHCOs, and brine.
Dry over MgSOa.

« Purification: Recrystallize from hot ethanol or hexanes to yield white needles.

3.2 Synthesis Visualization
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Start: 4-Chlorotoluene

Add: Br2 (2.1 eq) + FeBr3 (cat)

Condition: 0-5°C, Dark
(Prevents Benzylic Br)

:

Reaction: Electrophilic Substitution
(2,6-Directing)

Quench: NaHSO3 (aq)

Product: 4-Chloro-2,6-dibromotoluene

Click to download full resolution via product page

Figure 1: Synthetic workflow for the regioselective bromination of 4-chlorotoluene.

Reactivity & Applications: The Chemoselectivity Map

The core value of this scaffold is the ability to differentiate between the halogen sites.

4.1 Site 1: The Steric C-Br (Positions 2, 6)

+ Reactivity: High oxidative addition potential with Pd(0), but kinetically hindered by the
adjacent methyl group.
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» Strategy: Use bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines
like S-Phos or RuPhos). These ligands facilitate oxidative addition despite the steric crowd

and promote reductive elimination.

o Application: Introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to create
"wing" motifs around the central methyl core.

4.2 Site 2: The Electronic C-CI (Position 4)

» Reactivity: Lower oxidative addition potential than C-Br.

o Strategy: This site generally remains intact during the initial coupling at the C-Br positions (if
stoichiometry is controlled). It can be activated subsequently using high-temperature
conditions or more active catalysts (e.g., Pd-PEPPSI, Pd/X-Phos) after the bromines have

been substituted.

o Application: Late-stage diversification or attachment to a polymer/solid support.

4.3 Chemoselectivity Diagram

Site 1: C-Br (2,6)

i it T y Intermediate A: ~ Pd(0) / X-Phos
High Reactivity / High Sterics

Pd(0) / S-Phos
2,6-Diaryl-4-chlorotoluene —High Temp (2nd Step)

(1st Step)

Inert under
mild conditions.

4-Chloro-2,6-
romotoluene

Site 2: C-Cl (4) Final Scaffold:
dibromotol -functionalized C

Low Reactivity / Low Sterics Tri-funct

Click to download full resolution via product page

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between Aryl-
Br and Aryl-Cl bonds.

Safety & Handling

e Hazards: As a halogenated aromatic, this compound is likely a skin and eye irritant. It may
cause sensitization.

e HBr Evolution: The synthesis generates stoichiometric quantities of hydrogen bromide gas.
Scrubbers are mandatory.
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o Waste: Halogenated waste streams must be segregated from general organic waste to
prevent formation of toxic byproducts during incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3249725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3249725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

